molecular formula C19H22F3N3O B5306535 1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol

1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol

Cat. No. B5306535
M. Wt: 365.4 g/mol
InChI Key: KQMFBRLHFVHDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol, also known as ETP-46464, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

The exact mechanism of action of 1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in increased activity of the receptor, which in turn leads to the observed anti-inflammatory, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, this compound has been shown to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation and pain. In terms of physiological effects, this compound has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol in lab experiments is its specificity for the GABA-A receptor. This allows researchers to study the effects of modulating this receptor without the confounding effects of other neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of potential future directions for research on 1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol. One area of interest is its potential use in the treatment of epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, there is potential for the development of novel compounds based on the structure of this compound that may have improved pharmacokinetic properties and therapeutic efficacy.

Synthesis Methods

1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol is synthesized through a multistep process that involves the reaction of 2-ethyl-5-chloromethylpyrimidine with 3-(trifluoromethyl)benzaldehyde, followed by reduction with sodium borohydride and subsequent cyclization with piperidine. The final product is obtained through purification by column chromatography.

Scientific Research Applications

1-[(2-ethyl-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain, arthritis, and other inflammatory conditions. Additionally, this compound has been shown to have anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.

properties

IUPAC Name

1-[(2-ethylpyrimidin-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O/c1-2-17-23-11-14(12-24-17)13-25-8-6-18(26,7-9-25)15-4-3-5-16(10-15)19(20,21)22/h3-5,10-12,26H,2,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMFBRLHFVHDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)CN2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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